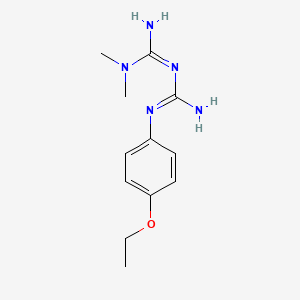

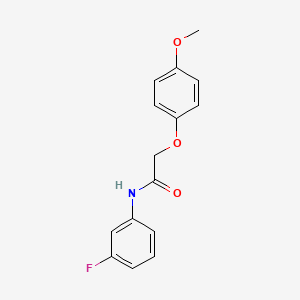

N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of urea derivatives, including those with structures similar to N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea, often involves the reaction of specific isocyanates with amines or anilines. For example, Danilov et al. (2020) describe the synthesis of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines, yielding products with potential as human soluble epoxide hydrolase inhibitors (Danilov et al., 2020). Similarly, Olma et al. (2006) synthesized 4-[18F]fluorophenyl urea derivatives as model compounds via routes that used carbamate-4-nitrophenylesters as intermediates, indicating a method that could potentially be adapted for the synthesis of N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea (Olma et al., 2006).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of urea linkages (N-C(=O)-N) and is influenced by the substituents attached to the nitrogen atoms. Studies like those by Abad et al. (2006), which investigated the crystal structures of fluorinated N-(pyridin-4-yl)-N‘-phenylureas, highlight the role of fluorine substitution in affecting the solid-state organization of these molecules through intermolecular interactions (Abad et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of urea derivatives, including potential for hydrogen bonding and complexation, is a key aspect of their chemical properties. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been studied, revealing insights into the substituent effect on complexation and hydrogen bonding within these compounds (Ośmiałowski et al., 2013).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting points, and crystalline structure, are significantly influenced by the molecular structure and the nature of substituents. Research on the crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, which has a high and rare value of symmetry-independent molecules (Z′=5), provides an example of how simple molecules can form complex solid-state structures, which might be reflective of the physical properties of related compounds (Kumar et al., 2000).

科学的研究の応用

Pharmacological Activity and Anxiolytic Properties

Research on urea derivatives has shown significant findings in the realm of pharmacology, particularly concerning their activity on the central nervous system. For instance, a study by Rasmussen et al. (1978) discovered that a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which are structurally related to N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea, demonstrated notable anxiolytic activity. This class of compounds, with various phenyl substitutions, was found to possess potent muscle-relaxant properties, hinting at their potential therapeutic applications in treating anxiety and muscle tension disorders without the sedative effects typically associated with such treatments (Rasmussen et al., 1978).

Cytokinin Activity in Plant Growth

Urea derivatives have also been explored for their cytokinin activity, which is crucial for plant growth and development. Takahashi et al. (1978) synthesized and tested various N-phenyl-N'-(4-pyridyl)urea derivatives, including structures akin to N-(4-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea, for their ability to promote tobacco callus growth. Their findings revealed that certain derivatives exhibited cytokinin activity at very low concentrations, comparable to or even surpassing that of known plant growth regulators. This suggests potential agricultural applications, particularly in enhancing plant growth and yield through targeted cytokinin mimicry (Takahashi et al., 1978).

Supramolecular Assemblies and Hydrogen Bonding

In the field of supramolecular chemistry, urea derivatives serve as key building blocks for constructing complex molecular assemblies. Troff et al. (2012) investigated di-(m-pyridyl)-urea ligands for their ability to form metallo-supramolecular macrocycles. These structures are significant for their potential applications in catalysis, molecular recognition, and materials science. The study highlighted how the urea carbonyl groups in these ligands provide hydrogen bonding sites, central to the assembly's stability and function, showcasing the versatility of urea derivatives in designing functional molecular architectures (Troff et al., 2012).

Fluorogenic Probes for Biomolecular Imaging

In the realm of bioimaging, urea derivatives have found applications as components of fluorogenic probes. Lavis et al. (2006) developed a "latent" fluorophore based on a rhodamine derivative, where urea modification played a crucial role. This innovative approach allows for the selective unmasking of fluorescence in response to specific biochemical activities, offering a powerful tool for studying dynamic biological processes with high spatial and temporal resolution (Lavis et al., 2006).

特性

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c1-9-6-7-15-12(8-9)17-13(18)16-11-4-2-10(14)3-5-11/h2-8H,1H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQCVHSZAYPNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-(4-methylpyridin-2-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)

![5-bromo-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5512787.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5512800.png)

![1-methyl-3-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5512805.png)

![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)

![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)